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Compound of Interest

Compound Name: (Z)-Fluoxastrobin

Cat. No.: B061175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the (Z)-isomer

of Fluoxastrobin, a broad-spectrum strobilurin fungicide. The information presented herein is

intended to support research, development, and quality control activities by providing detailed

nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, alongside

experimental protocols.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for (Z)-Fluoxastrobin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (Z)-Fluoxastrobin (CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

3.846 s 3H O-CH₃

4.160-4.170 t 2H O-CH₂ (dioxazine)

4.464-4.484 t 2H N-CH₂ (dioxazine)

7.261-7.295 m 2H Aromatic H

7.322-7.409 m 4H Aromatic H

8.069 s 1H Pyrimidine H

s = singlet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data for (Z)-Fluoxastrobin (CDCl₃, 400 MHz)
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Chemical Shift (δ) ppm

63.103

64.153

64.550

122.659

123.259

123.823

125.712

127.150

127.397

128.094

130.511

130.679

130.776

131.473

134.138

146.004

148.166

148.943

150.354

150.478

151.819

157.395

157.466
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157.783

157.854

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for (Z)-Fluoxastrobin (EI)

m/z Interpretation

459.1 [M+1]⁺ (Molecular Ion + H)

427.1 [M+1 - CH₄O]⁺

383.0 Fragment

366.9 Fragment

342.1 Fragment

306.2 Fragment

246.0 Fragment

231.1 Fragment

188.0 Fragment

Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopic Data for (Z)-Fluoxastrobin (KBr)
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Wavenumber (cm⁻¹) Intensity Assignment

3072.99 w Aromatic C-H Stretch

2981.58 w Aliphatic C-H Stretch

2936.76 s Aliphatic C-H Stretch

2819.79 w Aliphatic C-H Stretch

1601.14 s C=N Stretch

1572.37 s Aromatic C=C Stretch

1447.88 s Aromatic C=C Stretch

1305.43 m C-O Stretch

1268.11 m C-O Stretch

1217.15 m C-O Stretch

1191.21 m C-O Stretch

1092.60 m C-O Stretch

1049.05 m C-O Stretch

910.25 w C-H Bending (out-of-plane)

762.81 w C-Cl Stretch

s = strong, m = medium, w = weak

Experimental Protocols
The following are representative experimental protocols for obtaining the spectroscopic data for

(Z)-Fluoxastrobin. Actual parameters may vary depending on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (Z)-Fluoxastrobin in 0.5-0.7 mL of

deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
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Instrumentation: A 400 MHz NMR spectrometer.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans.

Temperature: 298 K.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual

solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of (Z)-Fluoxastrobin (approximately 1 µg/mL)

in a suitable volatile solvent such as methanol or acetonitrile.
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Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

Acquisition Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 50-600.

Scan Speed: 1000-2000 amu/s.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure of the fragments.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of (Z)-Fluoxastrobin with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of the empty sample compartment or a pure KBr

pellet should be recorded and subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups in the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like (Z)-Fluoxastrobin.

Sample Preparation
Spectroscopic Analysis Data Processing & Interpretation
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Structure
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Click to download full resolution via product page

A generalized workflow for the spectroscopic analysis of (Z)-Fluoxastrobin.

This guide provides a foundational set of spectroscopic data and methodologies for (Z)-
Fluoxastrobin. For more specific applications, further optimization of the experimental

protocols may be required.

To cite this document: BenchChem. [Spectroscopic Profile of (Z)-Fluoxastrobin: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b061175#spectroscopic-data-nmr-ms-ir-for-z-
fluoxastrobin]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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